molecular formula C4H7NOS B1583187 2-Methoxyethyl isothiocyanate CAS No. 38663-85-3

2-Methoxyethyl isothiocyanate

Cat. No.: B1583187
CAS No.: 38663-85-3
M. Wt: 117.17 g/mol
InChI Key: HTSAVXAFEVUJQE-UHFFFAOYSA-N
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Description

2-Methoxyethyl isothiocyanate is an organic compound with the molecular formula C4H7NOS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including synthetic chemistry and biological research .

Biochemical Analysis

Biochemical Properties

2-Methoxyethyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the antioxidant response element (ARE)-mediated heme oxygenase-1 (HO-1) expression. This interaction is significant as it helps in the induction of phase II detoxifying/antioxidant enzymes, which are essential for protecting cells from oxidative stress . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of various substrates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the induction of antioxidant enzymes such as HO-1 . This activation helps in protecting cells from oxidative damage. Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the Nrf2 protein, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, Nrf2 binds to the ARE, promoting the transcription of antioxidant genes . Additionally, this compound can inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting the metabolism of various compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained induction of antioxidant enzymes and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce antioxidant enzymes and protect against oxidative damage without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit cytochrome P450 enzymes, leading to the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, the compound conjugates with glutathione (GSH), followed by enzymatic degradation and N-acetylation . This process helps in the detoxification and elimination of this compound from the body. Additionally, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other substrates, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its biological activity . For instance, the nuclear localization of this compound is essential for its interaction with Nrf2 and the subsequent activation of antioxidant genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. Aqueous conditions are often preferred for their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methoxyethyl isothiocyanate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its antimicrobial and anticancer properties, as it can modify proteins and enzymes, disrupting their normal function. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Phenylethyl isothiocyanate
  • 3-(Methylthio)propyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • p-Tolyl isothiocyanate
  • 4-Methoxyphenyl isothiocyanate
  • 3-Nitrophenyl isothiocyanate
  • Pentafluorophenyl isothiocyanate
  • Phenethyl isothiocyanate

Uniqueness: 2-Methoxyethyl isothiocyanate is unique due to its methoxyethyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

1-isothiocyanato-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSAVXAFEVUJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191965
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38663-85-3
Record name 1-Isothiocyanato-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38663-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038663853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reaction between methoxyallene and 2-methoxyethyl isothiocyanate described in the research?

A1: This research [] presents the first documented synthesis of N-vinylpyrrole utilizing this compound and methoxyallene. The reaction proceeds through an unusual elimination of methanol from a β-substituted methyl ethyl ether, making it a novel synthetic pathway. This finding is significant as it offers a new approach to synthesizing N-vinylpyrroles, which are important building blocks in organic chemistry and materials science.

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